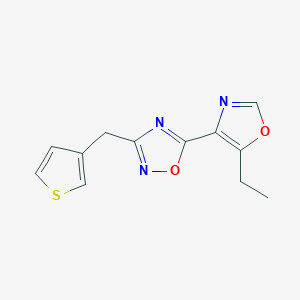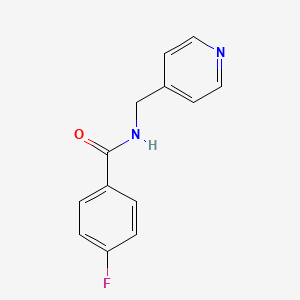![molecular formula C16H23N3O2 B5205960 3-amino-4-{[3-(diethylamino)propyl]amino}-2H-chromen-2-one](/img/structure/B5205960.png)
3-amino-4-{[3-(diethylamino)propyl]amino}-2H-chromen-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-amino-4-{[3-(diethylamino)propyl]amino}-2H-chromen-2-one, also known as PDPAC, is a synthetic compound that belongs to the class of chromenone derivatives. It has been widely studied for its potential applications in scientific research, particularly in the field of biochemistry and pharmacology. In
作用機序
3-amino-4-{[3-(diethylamino)propyl]amino}-2H-chromen-2-one is a selective inhibitor of PKC, which is a family of serine/threonine kinases that play a critical role in intracellular signal transduction pathways. PKC is involved in the regulation of various cellular processes, including cell growth, differentiation, and apoptosis. 3-amino-4-{[3-(diethylamino)propyl]amino}-2H-chromen-2-one binds to the regulatory domain of PKC, preventing its activation and subsequent downstream signaling. This leads to the inhibition of cellular processes that are dependent on PKC activity.
Biochemical and Physiological Effects:
3-amino-4-{[3-(diethylamino)propyl]amino}-2H-chromen-2-one has been shown to exhibit a wide range of biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo. 3-amino-4-{[3-(diethylamino)propyl]amino}-2H-chromen-2-one also exhibits anti-inflammatory and antioxidant properties, which may be useful in the treatment of various inflammatory diseases. Additionally, 3-amino-4-{[3-(diethylamino)propyl]amino}-2H-chromen-2-one has been shown to modulate the activity of ion channels, such as voltage-gated potassium channels, which may have implications for the treatment of neurological disorders.
実験室実験の利点と制限
3-amino-4-{[3-(diethylamino)propyl]amino}-2H-chromen-2-one is a useful tool compound for studying the role of PKC in various cellular processes. It is highly selective for PKC and does not inhibit other kinases. 3-amino-4-{[3-(diethylamino)propyl]amino}-2H-chromen-2-one is also relatively stable and can be stored for long periods of time. However, 3-amino-4-{[3-(diethylamino)propyl]amino}-2H-chromen-2-one has some limitations for lab experiments. It is a synthetic compound and may not accurately reflect the activity of endogenous PKC inhibitors. Additionally, 3-amino-4-{[3-(diethylamino)propyl]amino}-2H-chromen-2-one may have off-target effects on other cellular processes, which may complicate the interpretation of experimental results.
将来の方向性
There are several future directions for the study of 3-amino-4-{[3-(diethylamino)propyl]amino}-2H-chromen-2-one. One area of research is the development of new PKC-targeted therapeutic agents based on the structure of 3-amino-4-{[3-(diethylamino)propyl]amino}-2H-chromen-2-one. Another area of research is the investigation of the role of PKC in various disease states, such as cancer and neurological disorders. Additionally, the development of new methods for the synthesis and purification of 3-amino-4-{[3-(diethylamino)propyl]amino}-2H-chromen-2-one may lead to improved yields and purity of the compound.
合成法
3-amino-4-{[3-(diethylamino)propyl]amino}-2H-chromen-2-one can be synthesized by the condensation reaction of 3-acetyl-4-hydroxycoumarin with diethylamino-propylamine in the presence of acetic anhydride and triethylamine. The reaction yields a yellow crystalline solid, which can be purified by recrystallization from ethanol. The purity of the synthesized compound can be confirmed by thin-layer chromatography and nuclear magnetic resonance spectroscopy.
科学的研究の応用
3-amino-4-{[3-(diethylamino)propyl]amino}-2H-chromen-2-one has been extensively studied for its potential applications in scientific research. It has been shown to exhibit a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties. 3-amino-4-{[3-(diethylamino)propyl]amino}-2H-chromen-2-one has been used as a tool compound to study the role of protein kinase C (PKC) in various cellular processes, such as cell proliferation, differentiation, and apoptosis. It has also been used to investigate the mechanism of action of other PKC inhibitors and to develop new PKC-targeted therapeutic agents.
特性
IUPAC Name |
3-amino-4-[3-(diethylamino)propylamino]chromen-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O2/c1-3-19(4-2)11-7-10-18-15-12-8-5-6-9-13(12)21-16(20)14(15)17/h5-6,8-9,18H,3-4,7,10-11,17H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POZKNPXOAPJJHP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCCNC1=C(C(=O)OC2=CC=CC=C21)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Amino-4-[3-(diethylamino)propylamino]chromen-2-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![({1-benzyl-2-[(2-methoxyethyl)sulfonyl]-1H-imidazol-5-yl}methyl)[(1-ethyl-1H-imidazol-2-yl)methyl]methylamine](/img/structure/B5205892.png)
![N~2~-(3,4-dichlorophenyl)-N~1~-{3-[methyl(methylsulfonyl)amino]phenyl}-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5205896.png)
![2-[2-(4-allyl-2-methoxyphenoxy)ethoxy]-N-(2-methoxyethyl)ethanamine](/img/structure/B5205904.png)

![2-bromo-6-methoxy-4-[3-(propylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]phenol](/img/structure/B5205906.png)
![3,4-dimethoxy-N-[2-(phenylthio)ethyl]benzamide](/img/structure/B5205911.png)
![2-iodo-7-(4-nitrophenyl)-3b,6,6a,7,9,9a,10,12a-octahydrocyclopenta[c]cyclopenta[4,5]pyrido[3,2,1-ij]quinoline](/img/structure/B5205913.png)
![2-[4-chloro-2-(4-thiomorpholinylsulfonyl)phenoxy]-N-cyclopentylacetamide](/img/structure/B5205918.png)
![ethyl 6-methyl-2-[(phenoxycarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5205924.png)
![1-(2-adamantyl)-4-[(4-chlorophenoxy)acetyl]piperazine oxalate](/img/structure/B5205936.png)
![N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2,3-dichlorobenzamide](/img/structure/B5205965.png)
